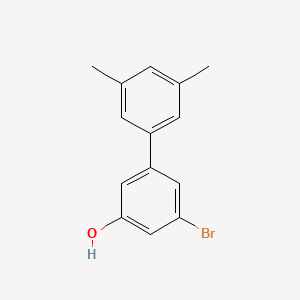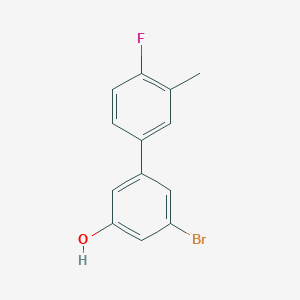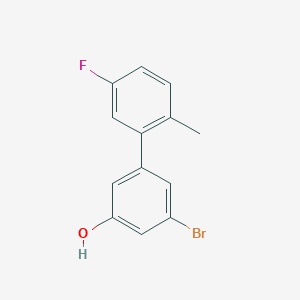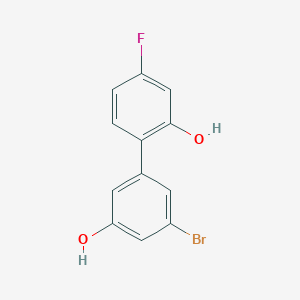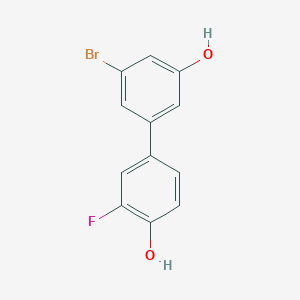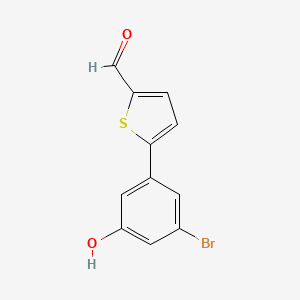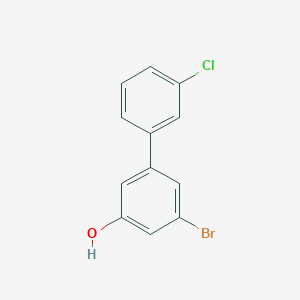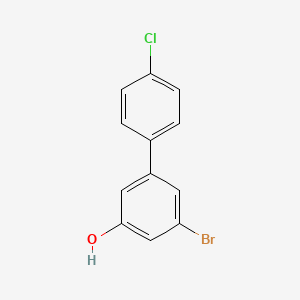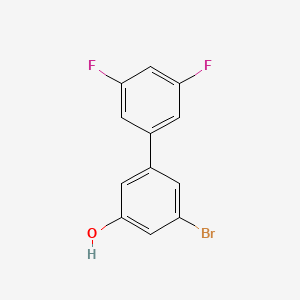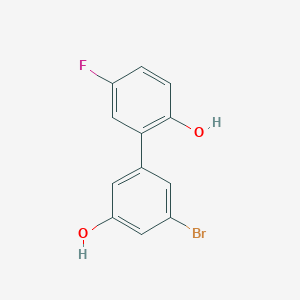
3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% (3-B5F2HP) is a synthetic compound with a wide range of applications in the scientific research community. It is a brominated phenol with a fluorine substituent at the 5-position, and a hydroxyl group at the 2-position. 3-B5F2HP is widely used in organic synthesis and as a starting material for the production of various pharmaceuticals and agrochemicals. It is also used as a reagent for the synthesis of new compounds and to study the physical and chemical properties of various materials.
Aplicaciones Científicas De Investigación
3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has numerous applications in the scientific research community. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used to study the physical and chemical properties of various materials, as well as to investigate the mechanism of action of various compounds. In addition, 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is used in organic synthesis to produce novel compounds, and to modify existing compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is not well understood. However, it is believed to act as a brominating agent, which means that it can add a bromine atom to a molecule. This process is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile, such as a hydroxyl group, to form a brominated molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% have not been extensively studied. However, some studies have suggested that it may have antimicrobial and anti-inflammatory properties. In addition, it has been shown to have an inhibitory effect on the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in lab experiments include its high purity, low cost, and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without any significant degradation. However, there are some limitations to using 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in lab experiments. For example, it is a highly reactive compound, and must be handled with caution to avoid potential safety hazards. In addition, it is not very soluble in water, and must be dissolved in an organic solvent before use.
Direcciones Futuras
There are several potential future directions for 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% research. These include further investigation into its mechanism of action, as well as its potential applications in the synthesis of novel compounds. In addition, further research is needed to determine the biochemical and physiological effects of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%, as well as its potential toxicity. Finally, further studies should be conducted to evaluate the stability of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in different solvents, and to explore its potential uses in drug delivery systems.
Métodos De Síntesis
The synthesis of 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is typically achieved through a two-step process. First, 5-fluoro-2-hydroxybenzaldehyde is reacted with bromine in the presence of a base, such as potassium carbonate, to form 3-bromo-5-fluoro-2-hydroxyphenol. This reaction is typically carried out in an anhydrous solvent, such as acetonitrile. The second step involves the reduction of the brominated phenol with a reducing agent, such as sodium borohydride, to form 3-Bromo-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c13-8-3-7(4-10(15)5-8)11-6-9(14)1-2-12(11)16/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJTYVDGAGFVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Br)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686385 |
Source


|
| Record name | 5'-Bromo-5-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-83-2 |
Source


|
| Record name | 5'-Bromo-5-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





